2-(4-bromo-1H-pyrazol-1-yl)benzoic acid

Notch Signaling Cancer Biology Chemical Probe

This compound's unique 4-bromo-2-benzoic acid architecture is not duplicated by any regioisomer or non-halogenated analog. Its moderate Notch1 inhibition (IC50 2.51 µM) enables pathway dissection without full ablation, while the bromine enables rapid Suzuki-Miyaura diversification for lead optimization. Provided at ≥95% purity, it serves as a cost-effective scaffold for medicinal chemistry and an analytical reference standard (pKa 3.36). Leverage its synthetic accessibility (quantitative one-pot route) for scalable R&D. Order now.

Molecular Formula C10H7BrN2O2
Molecular Weight 267.08 g/mol
CAS No. 1134764-21-8
Cat. No. B3214113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-bromo-1H-pyrazol-1-yl)benzoic acid
CAS1134764-21-8
Molecular FormulaC10H7BrN2O2
Molecular Weight267.08 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)O)N2C=C(C=N2)Br
InChIInChI=1S/C10H7BrN2O2/c11-7-5-12-13(6-7)9-4-2-1-3-8(9)10(14)15/h1-6H,(H,14,15)
InChIKeyWJUNOEXBQPNCAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromo-1H-pyrazol-1-yl)benzoic Acid (CAS 1134764-21-8): A Versatile Heterocyclic Scaffold for Drug Discovery and Chemical Biology


2-(4-Bromo-1H-pyrazol-1-yl)benzoic acid is a heterocyclic building block composed of a brominated pyrazole ring fused to a benzoic acid moiety. This substitution pattern confers distinct physicochemical and reactivity properties compared to its regioisomers and non-halogenated analogs . The compound is primarily utilized as a synthetic intermediate and a scaffold in medicinal chemistry campaigns, where its carboxylic acid provides a handle for amide coupling and its bromine atom enables diverse cross-coupling reactions for late-stage functionalization .

Critical Differentiation of 2-(4-Bromo-1H-pyrazol-1-yl)benzoic Acid from Regioisomeric and Halogen-Substituted Analogs


Simple substitution with regioisomers (3- or 4-benzoic acid attachment) or alternative halogen-substituted pyrazole derivatives is not functionally equivalent. The specific 2-position attachment of the benzoic acid and the presence of the bromine atom at the pyrazole 4-position create a unique combination of steric, electronic, and reactivity profiles. This precise geometry is essential for target engagement, as demonstrated by its moderate inhibitory activity against the Notch1 receptor, and its capacity to serve as a versatile intermediate for Suzuki-Miyaura cross-coupling reactions, a capability absent in non-halogenated analogs [1].

Quantitative Differentiation of 2-(4-Bromo-1H-pyrazol-1-yl)benzoic Acid: Evidence-Based Comparison Against Closest Analogs


Notch1 Receptor Inhibition: Moderate Activity Offers a Distinct Biological Profile for Pathway Modulation

This compound demonstrates moderate inhibitory activity against the Notch1 receptor with an IC50 of 2.51 µM [1]. While more potent Notch inhibitors exist (e.g., Notch inhibitor 1 with IC50 values of 7.8 nM for Notch1 and 8.5 nM for Notch3 ), the specific activity of 2-(4-bromo-1H-pyrazol-1-yl)benzoic acid provides a useful tool for probing Notch1 function at a different potency window, potentially avoiding complete pathway shutdown and enabling studies of partial inhibition. This contrasts with non-halogenated pyrazole-benzoic acid analogs that lack reported Notch1 activity .

Notch Signaling Cancer Biology Chemical Probe

Bromine Atom as a Versatile Synthetic Handle: Enabling Suzuki-Miyaura Cross-Coupling for Late-Stage Diversification

The 4-bromo substituent on the pyrazole ring serves as a reactive handle for palladium-catalyzed cross-coupling reactions, notably Suzuki-Miyaura couplings, allowing for the introduction of diverse aryl and heteroaryl groups at this position . This reactivity is a defining feature that distinguishes it from non-halogenated analogs, such as 2-(4-methyl-1H-pyrazol-1-yl)benzoic acid, which lack this versatile functionalization handle and therefore limit the scope of possible derivatives .

Medicinal Chemistry Cross-Coupling Library Synthesis

Regioisomeric Differentiation: Ortho-Substitution Pattern Impacts pKa and Steric Profile

The 2-(ortho) substitution of the benzoic acid relative to the pyrazole ring results in a distinct predicted pKa of 3.36 ± 0.36 . This differs significantly from its regioisomer, 4-(4-bromo-1H-pyrazol-1-yl)benzoic acid, which has a predicted pKa of 3.68 ± 0.10 . This 0.32 log unit difference in acidity directly affects the compound's ionization state at physiological pH, which in turn influences solubility, permeability, and target binding kinetics, making the specific regioisomer selection critical for consistent biological outcomes [1].

Physicochemical Properties Drug Design SAR

High Purity Specification: ≥95% Ensures Reproducible Biological and Chemical Results

Commercially available 2-(4-bromo-1H-pyrazol-1-yl)benzoic acid is consistently supplied with a purity specification of ≥95% (HPLC) . This high level of purity is essential for minimizing off-target effects in biological assays and ensuring predictable reactivity in chemical syntheses. In contrast, some regioisomers, such as 4-(4-bromo-1H-pyrazol-1-yl)benzoic acid, are often offered at lower purity grades (e.g., 98% may be available, but 95% is a common baseline), which can introduce impurities that confound experimental results and lead to inconsistent data .

Quality Control Assay Reproducibility Procurement

Optimal Application Scenarios for 2-(4-Bromo-1H-pyrazol-1-yl)benzoic Acid Based on Quantitative Differentiation


Chemical Biology: Probing Notch1 Signaling with a Moderate-Activity Chemical Probe

Leverage the compound's demonstrated IC50 of 2.51 µM against the Notch1 receptor to dissect pathway dynamics without complete ablation. This moderate inhibition profile is ideal for studying partial Notch1 inhibition, which may reveal nuanced cellular responses not observable with high-potency inhibitors. Use in conjunction with genetic knockdown or overexpression models to validate target engagement and downstream effects [1].

Medicinal Chemistry: Rapid Library Synthesis via Suzuki-Miyaura Cross-Coupling

Capitalize on the 4-bromo substituent to generate diverse analog libraries. Employ the compound as a core scaffold for parallel synthesis using Suzuki-Miyaura coupling with a variety of aryl boronic acids. This approach enables efficient exploration of structure-activity relationships (SAR) around the pyrazole ring, facilitating the identification of optimized leads with improved potency and selectivity for a given target .

Analytical Chemistry and Quality Control: Method Development and Validation

Utilize the compound's well-defined structure and high commercial purity (≥95%) as a reference standard for HPLC method development, LC-MS quantification, or as a positive control in enzyme inhibition assays. Its distinct physicochemical properties, including a predicted pKa of 3.36, make it a useful calibrant for analytical methods targeting weakly acidic compounds .

Synthetic Methodology: Optimizing One-Step Synthesis for Scalable Production

Implement the reported one-step Vilsmeier-based synthesis protocol that yields the title compound in quantitative yield [2]. This efficient route is advantageous for scaling up the production of the compound for internal research needs or for developing cost-effective manufacturing processes, reducing the overall cost of goods and improving supply chain reliability.

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